Lenalidomide-d5
Description
Contextual Role of Stable Isotope-Labeled Compounds in Drug Discovery
Stable isotope-labeled (SIL) compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable tools in the biomedical sciences. symeres.com They serve as tracers that allow scientists to follow the path of a drug or molecule through complex biological systems without altering its fundamental chemical properties. metsol.com This ability to track molecules is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug discovery and development. iris-biotech.de
The use of SIL compounds, in conjunction with highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables precise and quantitative analysis of a drug and its metabolites in biological samples. symeres.com This detailed information helps researchers to identify metabolic pathways, assess bioavailability, and investigate potential drug-drug interactions. symeres.com
Rationale and Advantages of Deuteration in Pharmacological Investigations
Deuteration, the process of replacing hydrogen with deuterium, offers several distinct advantages in pharmacological studies. The key to these benefits lies in the "kinetic isotope effect" (KIE). bioscientia.degabarx.com The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. bioscientia.deunibestpharm.com This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, which are often mediated by enzymes like the cytochrome P450 (CYP450) family. bioscientia.dejuniperpublishers.com
This slowing of metabolism can lead to several favorable outcomes:
Improved Metabolic Stability: By making a drug more resistant to breakdown, its half-life in the body can be extended, potentially allowing for less frequent dosing. unibestpharm.comdeutramed.com
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts, thereby improving the drug's safety profile. unibestpharm.comresearchgate.net
Enhanced Bioavailability: For some drugs, a significant portion is metabolized before it can reach the systemic circulation (first-pass metabolism). Deuteration can reduce this effect, leading to higher concentrations of the active drug in the bloodstream. researchgate.net
Stabilization of Stereoisomers: In some cases, deuteration can help to stabilize specific three-dimensional forms (stereoisomers) of a drug, which can be important for its efficacy and to reduce potential side effects. bioscientia.dedeutramed.com
Significance of Lenalidomide-d5 as a Research Probe and Analytical Standard
This compound serves a critical function primarily as an internal standard for the highly accurate quantification of its non-deuterated counterpart, Lenalidomide (B1683929), in biological samples. caymanchem.comglpbio.comveeprho.com In analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound with very similar chemical and physical properties to the analyte of interest. caymanchem.comglpbio.comveeprho.com
Because this compound behaves almost identically to Lenalidomide during sample preparation and analysis, it can be used to correct for any variations or losses that may occur during these processes. veeprho.com This ensures that the measurement of Lenalidomide concentrations in plasma or other biological matrices is highly precise and reliable. veeprho.comwaters.com This is essential for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and eliminated by the body, as well as for therapeutic drug monitoring. veeprho.comscilit.com
The use of this compound as an internal standard is a key component in the development and validation of robust bioanalytical methods. waters.comscielo.org.mx These methods are crucial for continued research into Lenalidomide and the development of next-generation therapies.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione-3,4,4,5,5-d5 |
| CAS Number | 1227162-34-6 caymanchem.com |
| Molecular Formula | C₁₃H₈D₅N₃O₃ caymanchem.com |
| Formula Weight | 264.3 caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₅) caymanchem.com |
| Primary Application | Internal standard for Lenalidomide quantification by GC- or LC-MS caymanchem.comglpbio.com |
Interactive Data Table: Research Applications of this compound
| Research Area | Application |
| Pharmacokinetics | Used in studies to determine the absorption, distribution, metabolism, and excretion of Lenalidomide. veeprho.comscilit.com |
| Therapeutic Drug Monitoring | Enables precise measurement of Lenalidomide levels in patients to optimize treatment. veeprho.com |
| Analytical Method Development | Serves as a crucial tool for validating the accuracy and precision of methods for quantifying Lenalidomide. waters.comscielo.org.mx |
| Bioequivalence Studies | Used to compare the pharmacokinetic profiles of different formulations of Lenalidomide. scielo.org.mx |
Properties
Molecular Formula |
C₁₃H₈D₅N₃O₃ |
|---|---|
Molecular Weight |
264.29 |
Synonyms |
3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione-d5; _x000B_1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-d5; CC-5013-d5; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Lenalidomide D5
Chemical Pathways for Deuterium (B1214612) Incorporation
The synthesis of Lenalidomide-d5 involves the strategic incorporation of deuterium atoms onto the piperidinedione ring of the lenalidomide (B1683929) structure. This is typically achieved through the use of deuterated starting materials or intermediates during the chemical synthesis process. google.com
One common approach involves the condensation of a deuterated 3-aminopiperidine-2,6-dione (B110489) hydrochloride salt with a suitable isoindolinone precursor. preprints.org The synthesis of the deuterated glutamine derivative, a key intermediate for the piperidinedione ring, can be accomplished through various methods, including hydrogen-deuterium exchange reactions. researchgate.net
A reported synthesis of lenalidomide involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. preprints.org To produce this compound, a deuterated version of the 3-aminopiperidine-2,6-dione hydrochloride would be utilized in this step. The subsequent reduction of the nitro group to an amino group yields the final deuterated product. preprints.orggoogle.com
The positions of deuterium incorporation are critical. In this compound, the five deuterium atoms are located on the piperidinedione moiety at positions 3, 3, 4, 4, and 5. caymanchem.com This specific labeling pattern is represented by its chemical name: 5-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione-3,3,4,4,5-d5. caymanchem.com
Isotopic Purity and Regioselectivity Assessment Methodologies
Ensuring the high isotopic purity and correct regioselectivity of the deuterium labeling is paramount for the utility of this compound as an internal standard. Several analytical techniques are employed to verify these critical parameters.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic purity. By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuterium incorporation can be quantified. The molecular weight of this compound is 264.3 g/mol , which is higher than that of lenalidomide (259.26 g/mol ) due to the five deuterium atoms. caymanchem.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, further confirming the elemental composition and isotopic enrichment. rsc.org Commercially available this compound is often specified with an isotopic purity of 95% or higher. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the quantification of lenalidomide in biological samples, with this compound as the internal standard. scielo.org.mxwaters.com The method relies on the specific fragmentation patterns of the parent ions. For lenalidomide, a common multiple reaction monitoring (MRM) transition is m/z 260.2 > 148.85. waters.com For this compound, the corresponding transition is m/z 265.0 > 149.9 or m/z 265.0 > 151. waters.comresearchgate.net The distinct mass-to-charge ratios of the precursor and product ions for the deuterated and non-deuterated forms allow for their simultaneous detection and quantification, while also confirming the location of the deuterium atoms. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of this compound, ensuring that it is free from non-deuterated lenalidomide and other impurities. lgcstandards.com Purity levels are often reported to be greater than 95% by HPLC. lgcstandards.com
The combination of these methods provides a comprehensive assessment of both the isotopic and chemical purity of this compound, as well as the regioselectivity of the deuterium labeling.
Advanced Spectroscopic Techniques for Structural Confirmation
Beyond the essential purity assessments, advanced spectroscopic techniques provide definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise location of atoms within a molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperidinedione ring at positions 3, 4, and 5 would be absent or significantly reduced in intensity compared to the spectrum of non-deuterated lenalidomide. This directly confirms the successful incorporation of deuterium at these specific sites. hmdb.ca
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide structural information. The carbon signals of the deuterated positions will exhibit coupling with deuterium (a spin-1 nucleus), leading to characteristic splitting patterns that confirm the C-D bonds. rsc.org
Infrared (IR) Spectroscopy: While not as detailed as NMR for pinpointing exact locations, IR spectroscopy can confirm the presence of C-D bonds, which have characteristic vibrational frequencies that differ from C-H bonds.
The collective data from these spectroscopic techniques provides unambiguous confirmation of the chemical structure and isotopic labeling pattern of this compound.
Pharmacokinetic Research Paradigms Utilizing Lenalidomide D5 in Preclinical Models
In Vitro Metabolic Stability and Biotransformation Studies
Extensive in vitro research has demonstrated that lenalidomide (B1683929) is not a substrate for the cytochrome P450 (CYP450) enzyme system, which is responsible for the phase I metabolism of a vast number of pharmaceuticals. mdpi.commdpi.comcambridge.org Studies involving human liver microsomes, cultured human hepatocytes, and specific recombinant CYP isozymes have shown no significant Phase I or Phase II metabolism of lenalidomide. nih.gov This indicates that the compound has a low propensity for enzymatic metabolism in humans and preclinical species. nih.govausl.re.it
Instead of enzymatic degradation, lenalidomide undergoes slow, non-enzymatic hydrolysis in aqueous environments at physiological pH. nih.gov This process, which also occurs in plasma, involves the hydrolytic cleavage of the compound's glutarimide (B196013) ring. mdpi.comnih.gov Consequently, the primary circulating component following administration is the unchanged parent drug. ausl.re.it The lack of involvement of the CYP450 system suggests that clinically significant pharmacokinetic interactions with co-administered drugs that are substrates, inhibitors, or inducers of these enzymes are unlikely. nih.govfda.gov
The substitution of hydrogen with deuterium (B1214612) to create Lenalidomide-d5 introduces the potential for the deuterium kinetic isotope effect (KIE). juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. juniperpublishers.com If the cleavage of this bond is a rate-limiting step in a metabolic reaction, the process will occur more slowly for the deuterated compound. nih.govresearchgate.net This principle is leveraged in drug development to enhance a drug's metabolic profile, potentially increasing its biological half-life and reducing the formation of undesirable or toxic metabolites. nih.govjuniperpublishers.com
In the context of lenalidomide, since its primary biotransformation is non-enzymatic hydrolysis rather than CYP450-mediated oxidation, the KIE would be most relevant if C-H bond cleavage were involved in the hydrolysis mechanism. Deuteration can also influence the rate of chiral inversion. For instance, a deuterated S-enantiomer of lenalidomide was developed with the goal of slowing its in-vivo interconversion to the R-enantiomer, thereby administering the more potent form with minimal exposure to the other. juniperpublishers.com
| Parameter | C-H Bond | C-D Bond | Implication for Metabolism |
| Atomic Mass | Lower | Higher | Deuterium is heavier than hydrogen. |
| Bond Strength | Weaker | Stronger | More energy is required to break a C-D bond. |
| Metabolic Rate | Faster | Slower | Reactions involving C-H/C-D bond cleavage are slower for the deuterated compound (Kinetic Isotope Effect). researchgate.net |
Role of Cytochrome P450 Enzymes and Non-Enzymatic Hydrolysis
Preclinical Distribution Studies in Animal Models
Preclinical studies in animal models are essential for characterizing how a drug distributes throughout the body. Whole-body autoradiography studies in rats following oral administration of radiolabeled lenalidomide revealed wide distribution, with tissue concentrations being generally comparable to those in plasma. ausl.re.it
The highest concentrations of the compound were observed in key organs of elimination and metabolism. fda.gov In pregnant rats, radioactivity was observed to distribute to the fetus, with concentrations in the fetal brain being higher than in the maternal brain. fda.gov
| Animal Model | Study Type | Key Findings | Reference(s) |
| Rat | Whole-body autoradiography | Wide distribution; tissue levels comparable to plasma. | ausl.re.it |
| Rat | Tissue concentration analysis | Highest concentrations found in the kidney (cortex and medulla), liver, spleen, and GI tract mucosa. | fda.gov |
| Pregnant Rat | Fetal distribution | Distribution to the fetus was observed. | ausl.re.it |
Elimination Pathway Characterization in Non-Clinical Systems
Consistent with its minimal metabolism, lenalidomide is primarily eliminated from the body by renal excretion of the unchanged drug. ausl.re.it Studies in rats and monkeys show that the main route of excretion is via the urine, which contains the parent compound as the major component. ausl.re.it This indicates that active tubular secretion may contribute to its renal clearance, as the process appears to exceed the glomerular filtration rate. bms.com
The elimination half-life varies between species. Following a single oral administration, the half-life was found to be significantly shorter in rats compared to monkeys. ausl.re.it
| Animal Model | Primary Elimination Route | Major Component in Urine | Elimination Half-Life (Oral Dose) | Reference(s) |
| Rat | Urine | Unchanged Parent Compound | ~2 hours | ausl.re.it |
| Monkey | Urine | Unchanged Parent Compound | ~13 hours | ausl.re.it |
Investigations of Drug-Drug Interactions in Preclinical Models
Preclinical in vitro models are used to assess the potential for a compound to cause drug-drug interactions (DDIs). europa.eu Given that lenalidomide is not metabolized by CYP450 enzymes, the potential for DDIs mediated by this system is low. nih.gov
In vitro studies have confirmed that lenalidomide does not inhibit or induce major CYP450 isozymes. nih.govausl.re.it Further investigations using cell lines expressing human P-glycoprotein (P-gp) found that while lenalidomide is a weak substrate of this efflux transporter, it does not significantly inhibit P-gp-mediated transport of other substrates like digoxin. nih.gov These preclinical findings collectively suggest a low likelihood of clinically relevant pharmacokinetic DDIs with lenalidomide. nih.gov
| Interaction Target | Preclinical Model | Finding | Implication | Reference(s) |
| CYP450 Enzymes | Human Liver Microsomes, Hepatocytes | No inhibition or induction of major isozymes. | Low potential for DDIs with CYP substrates, inhibitors, or inducers. | nih.govfda.gov |
| P-glycoprotein (P-gp) | P-gp expressing cell lines (LLC-PK1) | Weak substrate of P-gp; does not inhibit P-gp transport of digoxin. | Low potential for clinically significant P-gp mediated DDIs. | nih.gov |
Molecular and Cellular Pharmacodynamic Research with Lenalidomide D5
Elucidation of Molecular Target Interactions
Research into the molecular interactions of immunomodulatory drugs has identified the protein Cereblon (CRBN) as the direct primary target of Lenalidomide (B1683929). medchemexpress.comscielo.org.zanih.gov Lenalidomide-d5 is instrumental in the studies that elucidate these interactions by enabling accurate determination of Lenalidomide concentrations in binding assays. veeprho.comresearchgate.net Lenalidomide binds directly to CRBN, which is a component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). medchemexpress.comscielo.org.za This binding event does not inhibit the enzyme but rather modulates its substrate specificity, a novel mechanism of action for an approved drug. nih.gov Molecular dynamics simulations and structural studies have shown that the glutarimide (B196013) ring of Lenalidomide is crucial for mediating the interaction with a tri-tryptophan pocket in the thalidomide-binding domain of CRBN. scielo.org.za This interaction is the initiating event for all subsequent downstream pharmacological effects.
| Compound | Primary Molecular Target | Binding Complex | Key Interacting Moiety | Consequence of Binding |
|---|---|---|---|---|
| Lenalidomide | Cereblon (CRBN) | CRL4^CRBN^ E3 Ubiquitin Ligase | Glutarimide Ring | Modulation of Substrate Specificity |
Downstream Signaling Cascade Analysis
The interaction between Lenalidomide and CRBN triggers a cascade of downstream signaling events. The accurate quantification of Lenalidomide, facilitated by this compound, is crucial for correlating drug concentration with the modulation of these pathways. scielo.org.mxthieme-connect.com In T-cells, Lenalidomide binding to CRBN enhances CD28 co-stimulation, leading to increased activation of downstream pathways including NF-κB and PI3K/Akt. nih.govnih.gov This results in the nuclear translocation of transcription factors like nuclear factor of activated T cells (NFAT) and activator protein-1 (AP-1), which in turn boosts the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.govnih.gov Conversely, in myeloma cells, Lenalidomide has been shown to inhibit signaling pathways that promote tumorigenesis, such as those initiated by interleukin-6 (IL-6). nih.gov This leads to reduced phosphorylation and activity of STAT3, a key signal transducer in the IL-6 pathway. nih.gov
| Cell Type | Affected Pathway | Key Mediators | Resulting Effect |
|---|---|---|---|
| T-Cells | CD28 Co-stimulation | NF-κB, PI3K/Akt, NFAT, AP-1 | Increased IL-2 and IFN-γ production |
| Mantle Cell Lymphoma (MCL) Cells | IL-6 Signaling | STAT3 | Inhibition of signaling, reduced proliferation |
| Multiple Myeloma (MM) Cells | IKZF1/IKZF3 Degradation | IRF4 | Downregulation of MYC, apoptosis |
Modulation of Cellular Pathways in In Vitro and Ex Vivo Models
The utility of this compound as an internal standard is paramount in in vitro and ex vivo studies to ensure that observed cellular effects are accurately correlated with specific concentrations of the parent drug, Lenalidomide. researchgate.net Research has demonstrated that Lenalidomide exerts diverse effects on various cellular pathways. It has a direct anti-proliferative effect on multiple myeloma (MM) cells, inducing cell cycle arrest and apoptosis. mdpi.com In chronic lymphocytic leukemia (CLL) cells, Lenalidomide can induce the expression of the cell cycle inhibitor p21. nih.gov Beyond its direct tumoricidal actions, Lenalidomide significantly modulates the immune system. It inhibits the proliferation and suppressor function of T regulatory cells (Tregs), which can help restore anti-tumor immunity. researchgate.net Simultaneously, it enhances the function of effector T-cells and Natural Killer (NK) cells, boosting their ability to kill tumor cells. nih.gov
| Cell Model | Observed Effect | Underlying Pathway Modulation |
|---|---|---|
| Multiple Myeloma (MM) Cell Lines | Inhibition of proliferation, induction of apoptosis | Degradation of IKZF1/IKZF3, downregulation of IRF4/MYC |
| Chronic Lymphocytic Leukemia (CLL) Cells | Induction of p21 expression | Cereblon-dependent mechanism |
| T Regulatory Cells (Tregs) | Inhibition of proliferation and suppressor function | Decreased FOXP3 expression |
| Effector T-Cells | Enhanced proliferation and cytokine production (IL-2, IFN-γ) | CD28 co-stimulation |
| Natural Killer (NK) Cells | Enhanced cytotoxicity (ADCC) | Increased IL-2 production from T-cells |
Mechanisms of Protein Degradation Induction
The seminal discovery in Lenalidomide research, enabled by precise analytical methods using standards like this compound, was the elucidation of its mechanism as a "molecular glue" for targeted protein degradation. medchemexpress.comdana-farber.org Lenalidomide binding to the CRBN E3 ligase complex alters its surface to recruit proteins that are not normally targeted by this ligase. medchemexpress.comnih.gov In multiple myeloma cells, this leads to the selective recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). medchemexpress.commedchemexpress.com Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4^CRBN^ complex and subsequently targeted for degradation by the proteasome. nih.govdana-farber.org The degradation of these master transcription factors is a key event, leading to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately resulting in the death of the malignant cells. mdpi.comoncotarget.com This mechanism of inducing the degradation of previously "undruggable" transcription factors represents a paradigm shift in pharmacology. nih.gov
| Action | Mediator | Recruited Neosubstrates | Result |
|---|---|---|---|
| Lenalidomide binds to CRBN | CRL4^CRBN^ E3 Ubiquitin Ligase Complex | Ikaros (IKZF1), Aiolos (IKZF3) | Ubiquitination of neosubstrates |
| Ubiquitinated proteins are recognized | Proteasome | Polyubiquitinated IKZF1 and IKZF3 | Degradation of transcription factors |
| Degradation of IKZF1/IKZF3 | Downstream signaling | Interferon Regulatory Factor 4 (IRF4), MYC | Apoptosis of myeloma cells |
Advanced Bioanalytical Methodologies for Lenalidomide D5 Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantification of Lenalidomide (B1683929) and its deuterated internal standard, Lenalidomide-d5, in biological matrices due to its high sensitivity, selectivity, and speed. mdpi.comscielo.org.mx The development of a robust LC-MS/MS method is a meticulous process involving the optimization of both chromatographic separation and mass spectrometric detection.
Optimization of Chromatographic Conditions and Mass Spectrometric Parameters
The primary goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and efficient separation from endogenous matrix components. nih.gov For Lenalidomide and this compound, reversed-phase chromatography is commonly employed. Several studies have utilized C18 columns, such as the Halo® C18 and XTerra RP18, to achieve good chromatographic performance. mdpi.comnih.gov The mobile phase composition is a critical factor, with various combinations of aqueous and organic phases tested. A common mobile phase consists of a mixture of 0.1% formic acid in water and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comscielo.org.mxresearchgate.net The ratio of these components is adjusted to achieve optimal retention times, which are typically short, often around 1 to 2.5 minutes, allowing for high-throughput analysis. mdpi.comnih.gov
Mass spectrometric parameters are fine-tuned to maximize the signal intensity of the analyte and internal standard. researchgate.net Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. mdpi.comnih.gov The multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. nih.gov The precursor-to-product ion transitions are specific for each compound. For this compound, a common transition monitored is m/z 265.23 > 151.13, while the transition for Lenalidomide is m/z 260.2 > 149.1. nih.govscielo.org.mx Other optimized parameters include ion spray voltage, source temperature, curtain gas flow, and collision energy to ensure the most robust and sensitive detection. nih.gov
Interactive Table 1: Exemplary LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| HPLC System | Agilent 1200/1260 Infinity II, Acquity UPLC I-Class | nih.govnih.govscielo.org.mx |
| Column | Halo® C18 (100 x 2.1 mm, 2.7 μm), XTerra RP18 (4.6 x 50 mm, 5 µm), Luna omega PS C18 (50 x 2.1 mm, 1.6 μm) | mdpi.comnih.govscielo.org.mx |
| Mobile Phase | 0.1% Formic Acid in Water:Methanol (20:80, v/v) or Acetonitrile | mdpi.comscielo.org.mx |
| Flow Rate | 0.2 - 0.4 mL/min | mdpi.comnih.gov |
| Column Temperature | 35 - 40 °C | nih.govnih.gov |
| Injection Volume | 3.0 - 5 µL | scielo.org.mx |
| Mass Spectrometry | ||
| Mass Spectrometer | AB SCIEX API 4000, Agilent 6460, Xevo TQ-S | nih.govnih.govscielo.org.mx |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.comnih.gov |
| MRM Transition (this compound) | m/z 265 → 151 | nih.gov |
| MRM Transition (Lenalidomide) | m/z 260 → 149 | nih.gov |
| Ion Spray Voltage | 5500 V | nih.gov |
| Source Temperature | 350 °C | nih.gov |
Internal Standard Application in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for the variability in sample preparation and instrument response. caymanchem.com this compound is the ideal internal standard for the quantification of Lenalidomide. mdpi.comscielo.org.mx As a stable isotope-labeled analogue, it has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and exhibits similar ionization efficiency. caymanchem.com This ensures that any loss of analyte during sample processing or fluctuations in the mass spectrometer's performance will be mirrored by the internal standard, allowing for accurate and precise quantification. caymanchem.com A fixed concentration of this compound is added to all calibration standards, quality control samples, and unknown samples before processing. mdpi.com The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. scielo.org.mx
Sample Preparation Techniques for Complex Biological Matrices
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample. mdpi.com Several techniques are employed for the analysis of Lenalidomide and this compound.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. mdpi.comnih.gov Solvents like ethyl acetate (B1210297) and methyl tertiary-butyl ether (MTBE) have been successfully used. mdpi.comnih.gov LLE is effective in removing proteins and many endogenous interferences. mdpi.com
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analytes while the matrix interferences are washed away. scielo.org.mx Mixed-mode SPE, such as Oasis MCX, has demonstrated high analyte recovery and cleanliness for Lenalidomide.
Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. mdpi.com While efficient for high-throughput screening, it may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects. mdpi.com
The choice of extraction method depends on the required sensitivity, throughput, and the nature of the biological matrix. mdpi.com For instance, LLE and SPE often provide cleaner extracts and better sensitivity, which is crucial for assays with low limits of quantification. mdpi.com
Validation Parameters for Research-Grade Bioanalytical Assays
A bioanalytical method must be validated to ensure its reliability for its intended purpose. labmanager.comajpsonline.com The validation process demonstrates that the method is accurate, precise, and reproducible. ajpsonline.com Key validation parameters for research-grade assays, in line with regulatory guidance, include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. labmanager.com This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS. nih.gov
Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. labmanager.com Calibration curves are typically generated using a series of standards, and the linearity is evaluated by the correlation coefficient (r²) which should be greater than 0.99. mdpi.comresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. labmanager.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-assay) and across different runs (inter-assay). nih.gov Acceptance criteria are typically within ±15% for accuracy and a coefficient of variation (CV) of ≤15% for precision, except for the lower limit of quantification (LLOQ), where it is often ±20%. pmda.go.jp
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. labmanager.com
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. scielo.org.mx This is a critical parameter to evaluate in LC-MS/MS assays.
Carry-over: The appearance of the analyte in a blank sample injected after a high-concentration sample. nih.gov
Interactive Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | mdpi.comresearchgate.net |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | pmda.go.jp |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | pmda.go.jp |
| Selectivity | No significant interference at the retention time of the analyte and IS | nih.gov |
| Recovery | Consistent, precise, and reproducible | labmanager.com |
Stability Assessment in Biological Samples for Analytical Purposes
The stability of the analyte in the biological matrix must be thoroughly investigated under various conditions that mimic the handling and storage of study samples. ajpsonline.com This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability experiments for Lenalidomide and its deuterated standard typically include:
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing at a low temperature (e.g., -70°C) and thawing at room temperature. mdpi.comscielo.org.mx
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix when left at room temperature for a specified period. scielo.org.mx
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -70°C) for an extended duration. scielo.org.mx
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples while they are in the autosampler awaiting injection. mdpi.comscielo.org.mx
Stock Solution Stability: Confirms the stability of the analyte and internal standard in their stock solutions under specified storage conditions. mdpi.com
For each stability test, the concentrations of QC samples are measured and compared to their nominal values, with the results needing to meet the acceptance criteria for accuracy and precision. mdpi.comscielo.org.mx Studies have shown that both total and unbound Lenalidomide are stable under various storage and handling conditions. mdpi.comresearchgate.net
Applications of Lenalidomide D5 in Mechanistic and Comparative Research
Metabolic Pathway Mapping and Identification of Metabolites
The use of deuterated compounds is a well-established strategy for elucidating metabolic pathways and studying reaction mechanisms. researchgate.net While lenalidomide (B1683929) itself is known to undergo minimal metabolism in humans, with approximately 82% of an oral dose excreted unchanged in the urine within 24 hours, understanding the minor metabolic routes is still crucial for a complete pharmacological profile. nih.gov Studies using radiolabeled [¹⁴C]-lenalidomide have shown that the unchanged drug is the main component in circulation, accounting for 92% of the radioactivity. researchgate.net
The primary role of Lenalidomide-d5 in this context is as an internal standard for highly sensitive and accurate quantification of the parent drug and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.commdpi.com This accurate quantification is fundamental to metabolic studies. The stable isotope-labeled internal standard allows for precise differentiation between the analyte and the standard, correcting for variations during sample preparation and analysis. researchgate.net
Research has identified two primary metabolites of lenalidomide: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each constituting less than 5% of the total radioactivity found in plasma and excreta. researchgate.net Although direct studies detailing the use of this compound to discover these pathways are not prevalent, its application is essential for the validation of analytical methods that quantify these very low-level metabolites. By providing a stable, reliable reference point in complex biological matrices, this compound ensures that the measurements of these minor metabolites are accurate, which is a prerequisite for any metabolic pathway map.
The general principle of using deuterated analogs for metabolic mapping involves administering the deuterated compound and tracking its biotransformation. The deuterium (B1214612) label acts as a flag, allowing researchers to distinguish drug-derived metabolites from endogenous molecules, a process sometimes referred to as "metabolic shunting". bioscientia.deresearchgate.net
Comparative Pharmacokinetic Profiling of Deuterated vs. Non-deuterated Analogues in Preclinical Contexts
A significant application of deuteration is to alter the pharmacokinetic properties of a drug. researchgate.netmedchemexpress.com The kinetic isotope effect can decrease the rate of metabolism, particularly for reactions involving the cleavage of a C-H bond, which can lead to a longer half-life and increased drug exposure. dovepress.com This has been explored with deuterated versions of lenalidomide, most notably with a compound known as CTP-221.
CTP-221 is a deuterium-modified analog of the S-enantiomer of lenalidomide. dovepress.com Preclinical studies have been conducted to compare its pharmacokinetic profile against that of standard, non-deuterated racemic lenalidomide in various animal models. These studies have demonstrated that the strategic placement of deuterium atoms can significantly alter the drug's behavior in vivo.
In mice, rats, and monkeys, the administration of racemic lenalidomide resulted in exposure to both the S- and R-enantiomers. However, when CTP-221 was administered, it resulted in maximal exposure to the more potent S-enantiomer and minimal exposure to the less active R-enantiomer. This is a direct consequence of the deuteration slowing the rate of chiral inversion.
The table below summarizes the comparative pharmacokinetic findings from a preclinical study in multiple species.
| Species | Compound Administered | Relative Exposure (AUC) of S-Enantiomer (%) | Relative Exposure (AUC) of R-Enantiomer (%) |
|---|---|---|---|
| Mouse | Racemic Lenalidomide | ~50-57% | ~43-50% |
| Mouse | CTP-221 (Deuterated S-enantiomer) | ~96-99% | ~1-4% |
| Rat | Racemic Lenalidomide | ~50-57% | ~43-50% |
| Rat | CTP-221 (Deuterated S-enantiomer) | ~96-99% | ~1-4% |
| Monkey | Racemic Lenalidomide | ~50-57% | ~43-50% |
| Monkey | CTP-221 (Deuterated S-enantiomer) | ~96-99% | ~1-4% |
These findings highlight how deuteration can create a more desirable pharmacokinetic profile by increasing the exposure to the therapeutically more active enantiomer.
Utility in Investigating Chiral Inversion and Racemization Processes
Lenalidomide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-lenalidomide and (R)-lenalidomide. juniperpublishers.com In the body, these enantiomers can interconvert in a process known as chiral inversion or racemization. dovepress.com This is a critical consideration in drug development, as different enantiomers can have distinct pharmacological activities and potencies. For lenalidomide, the S-enantiomer is considered to possess the more potent anti-tumor effects. dovepress.com
However, due to rapid in vivo racemization, administering the pure S-enantiomer is not practical as it quickly converts to a mixture of both R and S forms. juniperpublishers.com This is where deuteration becomes a powerful investigative tool. By replacing hydrogen with deuterium at the chiral center (the carbon atom at the center of the stereoisomerism), the rate of racemization can be significantly slowed. This is because the mechanism of racemization involves the removal of a proton from this chiral center, and the C-D bond is more stable and harder to break than a C-H bond.
The deuterated S-enantiomer of lenalidomide, CTP-221, was found to be 2- to 3-fold more stable to epimerization (the conversion of one enantiomer to the other) than non-deuterated S-lenalidomide in in vitro studies using whole blood from mice, rats, monkeys, and humans. This stabilization allows for the sustained presence of the more active S-enantiomer, enabling researchers to better study its specific biological effects without the confounding presence of the R-enantiomer.
Role in High-Throughput Screening and Assay Development
In the context of drug development, high-throughput screening (HTS) can refer to the screening of large compound libraries to identify new drug candidates, or the high-throughput analysis of biological samples from clinical or preclinical studies. This compound plays a crucial role in the latter.
The development of robust, sensitive, and efficient bioanalytical methods is essential for processing the large number of samples generated during pharmacokinetic and therapeutic drug monitoring studies. This compound is intended for use as an internal standard for the quantification of lenalidomide by GC- or LC-MS. caymanchem.commedchemexpress.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.
Several high-throughput assays for the quantification of lenalidomide in human plasma have been developed and validated using this compound. These assays are characterized by:
Speed: Short chromatographic run times, often as low as 2.5 minutes per sample, allow for the analysis of a large number of samples in a short period. mdpi.com
Sensitivity: These methods can achieve a low limit of quantification (LLOQ), enabling the measurement of very low concentrations of the drug.
Small Sample Volume: The assays often require only a small volume of plasma (e.g., 50 µL), which is advantageous when dealing with limited sample availability. mdpi.com
Accuracy and Precision: The use of this compound ensures high accuracy and reproducibility, which is critical for reliable pharmacokinetic modeling and clinical decision-making. mdpi.com
The table below outlines the key characteristics of a typical high-throughput LC-MS/MS assay using this compound.
| Parameter | Typical Value/Characteristic | Relevance to High-Throughput Analysis |
|---|---|---|
| Internal Standard | This compound | Ensures accuracy and precision by correcting for sample loss and matrix effects. |
| Analytical Technique | LC-MS/MS | Provides high selectivity and sensitivity for quantification in complex biological matrices. |
| Sample Volume | 50 µL of plasma | Minimizes sample requirements, crucial for studies with limited sample availability. mdpi.com |
| Run Time | ~2.5 minutes | Allows for rapid processing of large batches of samples. mdpi.com |
| Linearity Range | e.g., 5 to 1000 ng/mL | Covers a wide range of clinically relevant concentrations. mdpi.com |
By enabling the rapid and reliable analysis of numerous samples, this compound is an indispensable tool in the development and application of high-throughput assays that support the clinical development of lenalidomide. mdpi.com
Future Research Trajectories and Methodological Innovations for Deuterated Lenalidomide Analogues
Integration into Advanced Preclinical Systems
The evaluation of deuterated compounds like Lenalidomide-d5 and its analogues necessitates the use of advanced and robust preclinical models that can accurately recapitulate human disease and predict clinical outcomes. The integration of these deuterated molecules into sophisticated in vitro and in vivo systems is critical for elucidating their therapeutic potential and mechanisms of action.
Preclinical evaluation of deuterated lenalidomide (B1683929) analogues has already demonstrated significant promise. For instance, CTP-221, a novel deuterated S-enantiomer of lenalidomide, was developed to slow the in vivo interconversion between the S- and R-enantiomers. businesswire.com Racemic lenalidomide contains a 1:1 mixture of these enantiomers which rapidly interconvert, but the desired pharmacological activities are believed to reside primarily with the S-enantiomer. businesswire.comjuniperpublishers.com Advanced preclinical testing of CTP-221 in various systems, including in vitro immunomodulation assays and human multiple myeloma cell lines, has been crucial. businesswire.com These studies have shown that CTP-221 is significantly more potent than the racemic mixture, providing a clear rationale for its development. businesswire.comresearchgate.net
Future research will likely see the integration of deuterated lenalidomide analogues into more complex preclinical systems, such as patient-derived xenografts (PDX), organoid models, and humanized mouse models. These systems offer a more accurate representation of the tumor microenvironment and human immune system, allowing for a more nuanced understanding of the immunomodulatory effects of these compounds. For example, combining lenalidomide with other therapies in transgenic mouse models has been used to study effects on gliosis and α-synuclein accumulation, suggesting a pathway for testing deuterated analogs in complex neurological and cancer models. researchgate.net
| Preclinical System | Application for Deuterated Lenalidomide Analogues | Research Finding/Objective | Reference(s) |
| In Vitro Immunomodulation Assays | Assess potency in stimulating immune responses (e.g., IL-2 induction) | CTP-221 showed a 2.7-fold increase in IL-2 induction compared to racemic lenalidomide. | businesswire.com |
| LPS-Stimulated Whole Blood Assays | Evaluate anti-inflammatory effects (e.g., TNF-α inhibition) | CTP-221 demonstrated a 3.7-fold greater inhibition of TNF-α production. | businesswire.com |
| Human Multiple Myeloma (MM) Cell Lines | Determine antiproliferative activity against cancer cells | CTP-221 exhibited a 2.6-fold greater inhibition of MM.1S cell proliferation. | businesswire.com |
| Transgenic Mouse Models | Study disease-modifying effects in complex in vivo environments | Elucidate mechanisms related to neuroinflammation and protein accumulation for potential new indications. | researchgate.net |
Emerging Spectroscopic and Imaging Techniques for Deuterated Compound Tracking
A significant advantage of using deuterated compounds is the ability to track them non-invasively within biological systems, providing invaluable data on their absorption, distribution, metabolism, and excretion (ADME). Several emerging spectroscopic and imaging techniques are particularly well-suited for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the analysis of deuterated compounds. While proton (¹H) NMR is used to quantify residual proton signals, deuterium (B1214612) (²H) NMR allows for the direct observation and quantification of deuterium incorporation. magritek.com This is crucial for verifying the structure, determining the precise location of deuterium atoms, and assessing the isotopic enrichment of the synthesized compound. rsc.org For larger biomolecules that are common drug targets, deuteration significantly improves NMR data quality by reducing signal overlap and enhancing resolution, which is invaluable for studying drug-protein interactions. peakproteins.com
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is another powerful tool. It is widely used for quantitative analysis in pharmacokinetic studies, where deuterated compounds like this compound serve as ideal internal standards due to their near-identical chemical properties but distinct mass. rsc.orgwiseguyreports.comgoogle.com Furthermore, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging application that probes protein structure and dynamics by measuring the rate of deuterium exchange on backbone amide hydrogens, offering insights into how a drug binds to its target. nih.govchromatographyonline.com
Deuterium Metabolic Imaging (DMI) is a revolutionary in vivo imaging technique based on magnetic resonance spectroscopy (MRS). plos.orgnih.gov DMI allows for the non-invasive, real-time tracking of deuterated substrates and their metabolites within the body. frontiersin.orgmdpi.commdpi.com By administering a deuterated compound, researchers can map its metabolic fate and visualize its distribution in specific tissues and tumors, offering unparalleled insights into metabolic pathways and target engagement. plos.orgfrontiersin.org
Stimulated Raman Scattering (SRS) Microscopy is a newer, high-resolution imaging technique that can visualize the subcellular distribution of deuterated drugs. spiedigitallibrary.org By leveraging the unique vibrational signature of the C-D bond, SRS microscopy can track the drug's journey into specific cellular compartments, such as lipid droplets and membranes, in a label-free manner. spiedigitallibrary.org This holds immense promise for understanding the mechanisms of drug uptake and action at a microscopic level. spiedigitallibrary.org
| Technique | Principle | Application in Deuterated Drug Research | Reference(s) |
| Deuterium (²H) NMR | Detects the magnetic resonance of deuterium nuclei. | Confirms site and level of deuteration; structural verification. | magritek.comrsc.org |
| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Quantifies drug and metabolite levels in biological samples using deuterated internal standards. | wiseguyreports.comgoogle.comnih.gov |
| Deuterium Metabolic Imaging (DMI) | In vivo MRS/MRI that detects the signal from deuterated compounds. | Non-invasively tracks the distribution and metabolism of a deuterated drug in real-time. | plos.orgnih.govfrontiersin.orgmdpi.com |
| Stimulated Raman Scattering (SRS) | Detects the vibrational signature of specific chemical bonds (e.g., C-D). | Provides high-resolution, subcellular imaging of drug distribution. | spiedigitallibrary.org |
Computational Approaches in Predicting Deuteration Effects on Drug Disposition
Computational modeling has become an indispensable tool in modern drug discovery, enabling researchers to predict the properties of molecules before they are synthesized. In the context of deuterated drugs, computational approaches can provide critical insights into the likely effects of deuterium substitution on a drug's pharmacokinetic profile.
Predicting Metabolic Fate: Molecular docking and modeling can simulate how a drug candidate fits into the active site of metabolic enzymes, such as those in the cytochrome P450 (CYP) family. nih.gov These models can predict which positions on the molecule are most susceptible to metabolism (so-called "soft spots"). nih.gov By identifying these sites, researchers can strategically place deuterium atoms to block or slow down metabolism, a key goal of deuteration. nih.govnih.gov These models can also predict the possibility of "metabolic switching," where blocking one metabolic pathway may divert the drug to be broken down by another. nih.gov
Simulating Drug Response: For drugs like lenalidomide, computational biology programs can create intracellular pathway maps based on a patient's specific genomic abnormalities. nih.gov These simulations can then be used to predict whether a patient will respond to treatment. nih.gov In a study on myelodysplastic syndromes (MDS), such a computational model correctly matched the clinical responses to lenalidomide in 80% of patients. nih.gov This approach could be extended to predict the response to deuterated analogues, potentially identifying patient populations who would benefit most from a modified pharmacokinetic profile.
Quantum Mechanics and Molecular Mechanics: Advanced computational methods can be used to model the deuterium isotope effect itself. Molecular mechanics calculations can help assess interactions with stationary phases in chromatography, explaining the separation behavior of deuterated and non-deuterated compounds. oup.com Density Functional Theory (DFT) calculations can be used to investigate how deuteration affects the intramolecular hydrogen bond patterns and chemical properties of a molecule. mdpi.com In-silico tools are also routinely used to predict fundamental ADME properties, and SwissADME data has been used to show differences in partition coefficient and solubility for deuterated compounds. informaticsjournals.co.in
| Computational Approach | Predictive Capability | Relevance to Deuterated Lenalidomide | Reference(s) |
| Molecular Docking | Predicts binding orientation in enzyme active sites. | Identifies metabolic "soft spots" for strategic deuteration; predicts potential for metabolic switching. | nih.govslideshare.net |
| Pathway Mapping/Systems Biology | Simulates drug response based on genomic profiles. | Predicts patient sensitivity or resistance to lenalidomide, which can be adapted for deuterated analogs. | nih.gov |
| Molecular Mechanics (MM) | Calculates molecular energies and interactions. | Models interactions to explain chromatographic behavior and separation of deuterated analogs. | oup.com |
| In-silico ADME Prediction | Estimates pharmacokinetic properties (e.g., solubility, lipophilicity). | Provides initial assessment of how deuteration might alter the drug's disposition profile. | informaticsjournals.co.in |
Development of Novel Deuterated Analogs for Specific Research Questions
Beyond simply improving the pharmacokinetic profile of an existing drug, deuteration can be used as a sophisticated tool to create novel chemical entities designed to answer specific and challenging research questions. This approach allows for the stabilization of transient chemical states or the isolation of specific molecular forms that are otherwise inaccessible.
A prime example of this strategy is the development of CTP-221, a deuterated analog of the S-enantiomer of lenalidomide. businesswire.comdovepress.com Lenalidomide has a chiral center and exists as two enantiomers (R and S) that rapidly interconvert in vivo. juniperpublishers.com This instability makes it impossible to study the pharmacological effects of the more potent S-enantiomer in isolation. juniperpublishers.comacs.org The specific research question was whether the therapeutic index of lenalidomide could be improved by administering only the active S-enantiomer and preventing its conversion to the R-form.
To address this, researchers employed a strategy called "Deuterium-Enabled Chiral Switching" (DECS). acs.org By replacing the acidic hydrogen atom at the chiral center with a deuterium atom, the rate of interconversion (epimerization) was significantly slowed. dovepress.comacs.org Preclinical studies comparing the epimerization rates found that CTP-221 was two to three times more stable than S-lenalidomide. dovepress.com This stabilization allowed for the administration of the more potent S-enantiomer with minimal exposure to the R-enantiomer, effectively creating a new, chirally pure drug. businesswire.comjuniperpublishers.com
Preclinical data confirmed the success of this approach, demonstrating that CTP-221 had significantly enhanced potency compared to racemic lenalidomide across key biological assays relevant to its clinical efficacy. businesswire.com
| In Vitro Assay | Fold-Increase in Potency of CTP-221 vs. Racemic Lenalidomide | Reference(s) |
| IL-2 Induction (Immunomodulation) | 2.7-fold | businesswire.com |
| TNF-α Inhibition (Anti-inflammatory) | 3.7-fold | businesswire.com |
| MM.1S Cell Proliferation Inhibition (Anticancer) | 2.6-fold | businesswire.com |
This work demonstrates how deuteration is not merely an incremental modification but a powerful platform for fundamental drug discovery, enabling the creation of novel analogues to investigate complex pharmacology and develop potentially superior therapeutic agents. acs.org
Q & A
Q. How should researchers design a pharmacokinetic study incorporating Lenalidomide-d5 as an internal standard?
Methodological Answer: this compound, a deuterated analog, is often used as an internal standard in mass spectrometry to improve quantification accuracy. To design such a study:
- Sample Preparation: Use stable isotope-labeled this compound to minimize matrix effects. Validate spiking protocols to ensure consistent recovery rates across biological matrices (e.g., plasma, tissue homogenates) .
- Calibration Curves: Generate linear ranges covering expected physiological concentrations, with quality controls (QCs) at low, medium, and high levels. Include intra- and inter-day precision assessments .
- Instrumentation: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Document ion transitions for Lenalidomide and its deuterated form to avoid cross-talk .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer: While specific data for this compound are limited, guidelines for Lenalidomide (non-deuterated) apply:
- Ventilation: Use fume hoods for weighing and handling powdered forms to prevent inhalation .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability concerns .
- Storage: Keep in sealed containers at room temperature (15–30°C), protected from light and moisture. Label containers with hazard warnings (e.g., "Teratogenic") .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data for this compound combination therapies across patient subgroups?
Methodological Answer: Contradictions may arise from heterogeneity in patient populations or dosing regimens. Steps include:
- Subgroup Analysis: Stratify data by age, genetic markers (e.g., cytogenetic risk), or prior therapies. For example, Lenalidomide maintenance showed greater progression-free survival (PFS) in patients aged 65–75 vs. >75 years in myeloma trials .
- Confounding Variables: Adjust for factors like renal impairment, which affects drug clearance. Use multivariate Cox regression to isolate treatment effects .
- Mechanistic Studies: Compare drug metabolism (e.g., CYP3A4 activity) between subgroups using deuterated analogs to assess pharmacokinetic variability .
Q. What statistical methods are optimal for evaluating long-term outcomes in this compound maintenance therapy trials?
Methodological Answer:
- Time-to-Event Analysis: Use Kaplan-Meier curves with log-rank tests for PFS and overall survival (OS). Report hazard ratios (HRs) with 95% confidence intervals (CIs) .
- Landmark Analysis: Assess survival from a fixed timepoint (e.g., 12 months post-transplant) to mitigate immortal time bias .
- Competing Risks: Account for secondary malignancies using Fine-Gray models, as seen in trials where Lenalidomide increased second primary cancer incidence (HR: 3.1 vs. 1.2 per 100 patient-years) .
Q. How should researchers conduct a meta-analysis of this compound studies to assess pooled efficacy and safety?
Methodological Answer:
- Inclusion Criteria: Define parameters (e.g., randomized controlled trials with patient-level data). For example, a myeloma meta-analysis pooled data from three trials (N=1,208) to demonstrate a 52% PFS improvement with Lenalidomide maintenance .
- Heterogeneity Testing: Use I² statistics to quantify variability. Pre-specify subgroup analyses (e.g., dosing schedules, risk stratification) .
- Safety Synthesis: Calculate incidence rates of adverse events (e.g., grade 3/4 neutropenia: 35% in Lenalidomide arms vs. 8% in controls) and evaluate publication bias via funnel plots .
Q. What analytical validation steps are critical for quantifying this compound in biological samples?
Methodological Answer:
- Specificity: Confirm no interference from endogenous compounds or metabolites using blank matrices .
- Accuracy/Precision: Achieve ≤15% deviation for QCs (≤20% at lower limits of quantification). Include deuterated internal standards to correct for ion suppression .
- Stability Tests: Assess freeze-thaw cycles, short-term (room temperature) storage, and long-term (-80°C) stability. For example, this compound in plasma should remain stable for ≥24 hours at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
